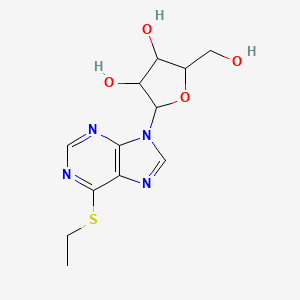
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base with an ethylthio group at the 6-position and a hydroxymethyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions, including condensation and cyclization, to introduce the ethylthio group at the 6-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a glycosylation reaction, where the purine base is coupled with a protected sugar derivative.
Deprotection and Hydroxymethylation: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl group through selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs with potential biological activity.
Applications De Recherche Scientifique
2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: Investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, thereby inhibiting viral replication and inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Ethylsulfanylpurin-9-yl)-5-(methyl)oxolane-3,4-diol
Uniqueness
Compared to similar compounds, 2-(6-Ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the ethylthio group at the 6-position, which enhances its biological activity and specificity. This structural feature allows for stronger interactions with target enzymes and nucleic acids, making it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
13286-04-9 |
|---|---|
Formule moléculaire |
C12H16N4O4S |
Poids moléculaire |
312.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-ethylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4S/c1-2-21-11-7-10(13-4-14-11)16(5-15-7)12-9(19)8(18)6(3-17)20-12/h4-6,8-9,12,17-19H,2-3H2,1H3/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
SXDRPWJMWHDCLL-WOUKDFQISA-N |
SMILES |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
SMILES isomérique |
CCSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CCSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Synonymes |
NSC39368 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















